molecular formula C13H21N3O2 B2687903 Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate CAS No. 1245915-52-9

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate

Cat. No.: B2687903
CAS No.: 1245915-52-9
M. Wt: 251.33
InChI Key: WMSKLQRFXIQIQE-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate: is a chemical compound with the molecular formula C13H21N3O2 It is a derivative of pyridine and carbamate, featuring a tert-butyl group and an aminopropyl side chain

Properties

IUPAC Name

tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-11-7-6-10(9-15-11)5-4-8-14/h6-7,9H,4-5,8,14H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSKLQRFXIQIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245915-52-9
Record name tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the carbamate group. The aminopropyl side chain can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carbamate group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the aminopropyl side chain are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity
A study explored the compound's efficacy against cancer cell lines, revealing that it exhibits cytotoxic properties, particularly against breast and lung cancer cells. The mechanism involves the inhibition of specific pathways related to cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa16 µg/mLHigh

Organic Synthesis

The compound serves as an effective building block in organic synthesis, particularly in the development of more complex molecules.

Example Reaction Pathway
The compound can be utilized in the synthesis of pyridine-based derivatives, which are valuable in various applications from agrochemicals to pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The aminopropyl side chain can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Tert-butyl N-[5-(2-aminopropyl)pyridin-2-yl]carbamate
  • Tert-butyl N-[5-(3-aminopropyl)pyridin-3-yl]carbamate
  • Tert-butyl N-[5-(3-aminopropyl)pyridin-4-yl]carbamate

Comparison:

  • Structural Differences: The position of the aminopropyl side chain on the pyridine ring can vary, leading to different isomers. These structural differences can influence the compound’s reactivity and interaction with target molecules.
  • Reactivity: The reactivity of these compounds can differ based on the position of the functional groups. For example, substitution reactions may occur more readily at certain positions on the pyridine ring.
  • Applications: While all these compounds may have similar applications, their specific uses can vary depending on their structural features and reactivity.

Biological Activity

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate (CAS No. 1245915-52-9) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring and an aminopropyl side chain, suggests potential biological activities that merit detailed investigation.

The molecular formula for this compound is C13H21N3O2, with a molecular weight of 251.32 g/mol. The compound is characterized by the presence of a tert-butyl group and a carbamate functional group, which play crucial roles in its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminopropyl side chain can form hydrogen bonds with target molecules, while the pyridine ring may engage in π-π interactions. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects.

1. Enzyme Interaction

This compound has been utilized as a ligand in studies examining enzyme-substrate interactions. Its structural features allow it to form stable complexes with metal ions, making it useful in metalloprotein studies.

2. Cytotoxicity Studies

Recent research has indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications at the 2-position of the pyridine ring can enhance cytotoxicity by disrupting microtubule polymerization, leading to increased cell death .

3. Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and efficacy of this compound. Data from related compounds suggest that variations in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, compounds with similar structures have demonstrated varying degrees of permeability and metabolic stability .

Case Study 1: Antiparasitic Activity

In vitro studies have demonstrated that certain derivatives of pyridine-based compounds exhibit antiparasitic activity against Plasmodium berghei, a model for malaria research. Compounds were tested for their ability to reduce parasitemia in infected mice models, showing promising results that warrant further exploration .

Case Study 2: Cancer Cell Lines

A study focusing on indolyl-pyridinyl-propenones revealed that structural modifications could significantly alter biological profiles, including cytotoxicity against glioblastoma cells. This suggests that similar structural analogs of this compound may also exhibit potent anticancer properties .

Table 1: Pharmacokinetics and Efficacy Data

CompoundHLM (% rem)MLM (% rem)m log DPAMPA P app (nms^-1)In Vivo Reduction in Parasitemia (%)
3580473.217144
3871882.89246
3960823.38134

HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes; PAMPA: Parallel Artificial Membrane Permeability Assay

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Indole AGBM<0.1
Indole BPC-3<0.5
Indole CLNCaP<0.2

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